molecular formula C6H9ClF2O B14547953 2-Chloro-1,1-difluorohex-1-en-3-ol CAS No. 62269-32-3

2-Chloro-1,1-difluorohex-1-en-3-ol

Cat. No.: B14547953
CAS No.: 62269-32-3
M. Wt: 170.58 g/mol
InChI Key: HXNHJRMIBINXNE-UHFFFAOYSA-N
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Description

2-Chloro-1,1-difluorohex-1-en-3-ol is an organic compound with the molecular formula C6H9ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1-difluorohex-1-en-3-ol typically involves the halogenation of hexene derivatives. One common method is the addition of chlorine and fluorine to a hexene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1-difluorohex-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1,1-difluorohex-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1-difluorohex-1-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form bonds with active sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of signal transduction pathways, and changes in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,1-difluorohex-1-en-3-ol is unique due to its specific halogenation pattern and the presence of both chlorine and fluorine atoms on a hexene backbone. This combination of features imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

CAS No.

62269-32-3

Molecular Formula

C6H9ClF2O

Molecular Weight

170.58 g/mol

IUPAC Name

2-chloro-1,1-difluorohex-1-en-3-ol

InChI

InChI=1S/C6H9ClF2O/c1-2-3-4(10)5(7)6(8)9/h4,10H,2-3H2,1H3

InChI Key

HXNHJRMIBINXNE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C(F)F)Cl)O

Origin of Product

United States

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